molecular formula C17H24FN3O5S B2811410 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide CAS No. 872724-09-9

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide

Cat. No.: B2811410
CAS No.: 872724-09-9
M. Wt: 401.45
InChI Key: BBJFWZBDDSPJLY-UHFFFAOYSA-N
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Description

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide is a complex organic compound that belongs to the class of oxazinan derivatives. This compound is characterized by its unique chemical structure, which includes a fluoro-substituted phenyl group, a sulfonyl group, and an oxazinan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the fluoro-substituted phenyl group. Common synthetic routes may include:

    Formation of the Oxazinan Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro-Substituted Phenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the oxazinan derivative with isopropyloxalamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-((4-chloro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide
  • N1-((3-((4-bromo-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide

Uniqueness

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide is unique due to the presence of the fluoro-substituted phenyl group, which can impart distinct chemical and biological properties compared to its chloro or bromo analogs. The fluoro group can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c1-11(2)20-17(23)16(22)19-10-15-21(7-4-8-26-15)27(24,25)14-6-5-13(18)9-12(14)3/h5-6,9,11,15H,4,7-8,10H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJFWZBDDSPJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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